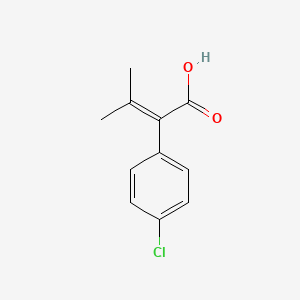

2-(p-Chlorophenyl)-3-methylcrotonic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C11H11ClO2 |

|---|---|

Molecular Weight |

210.65 g/mol |

IUPAC Name |

2-(4-chlorophenyl)-3-methylbut-2-enoic acid |

InChI |

InChI=1S/C11H11ClO2/c1-7(2)10(11(13)14)8-3-5-9(12)6-4-8/h3-6H,1-2H3,(H,13,14) |

InChI Key |

AHKTUUFIZOEBLT-UHFFFAOYSA-N |

Canonical SMILES |

CC(=C(C1=CC=C(C=C1)Cl)C(=O)O)C |

Origin of Product |

United States |

Contextualization Within Organic and Medicinal Chemistry Research

In the realm of organic chemistry, the synthesis and reactivity of substituted crotonic acids are of interest. The presence of a para-substituted chlorophenyl group would influence the electronic properties of the molecule, potentially affecting the reactivity of the carboxylic acid and the carbon-carbon double bond. Research in this area would typically explore novel synthetic routes and the use of the compound as a building block for more complex molecules.

In medicinal chemistry, the combination of a chlorophenyl group and a carboxylic acid moiety is a common feature in pharmacologically active compounds. For instance, derivatives of phenylacetic acid, a related structural class, are known to be intermediate products for insecticides, pharmaceuticals, and agricultural chemicals. google.com The introduction of a methyl group and a double bond, as seen in the crotonic acid structure, would modify the molecule's shape, rigidity, and lipophilicity, which are key determinants of biological activity.

Overview of Structural Motifs and Their Academic Significance

The key structural motifs in 2-(p-Chlorophenyl)-3-methylcrotonic acid are the chlorophenyl group, the crotonic acid backbone, and the methyl substituent.

Crotonic Acid Backbone: Crotonic acid and its derivatives are alpha,beta-unsaturated carboxylic acids. This functionality is a Michael acceptor and can participate in various chemical reactions. wikipedia.org In a biological context, this reactivity can be a basis for covalent interactions with biological macromolecules, a mechanism of action for some drugs. The trans-configuration of the double bond is generally more stable and is the form that has industrial importance. nih.gov

Methyl Group: The methyl group at the 3-position of the crotonic acid chain adds steric bulk and can influence the molecule's conformation and its interaction with biological targets.

Broad Research Relevance in Chemical Biology and Pharmacology

While there is no specific pharmacological data for 2-(p-Chlorophenyl)-3-methylcrotonic acid, compounds with similar structural features have been investigated for various biological activities. For instance, substituted 4-oxo-crotonic acid derivatives have been studied as inhibitors of Protein kinase B (PknB) in Mycobacterium tuberculosis. rsc.org This suggests that crotonic acid derivatives can be scaffolds for developing enzyme inhibitors.

Furthermore, compounds containing the chlorophenyl moiety have been synthesized and evaluated for a wide range of biological activities, including anticonvulsant and analgesic effects. mdpi.com The specific arrangement of functional groups in this compound would determine its potential pharmacological profile, which would need to be elucidated through experimental studies.

Synthetic Pathways and Precursor Chemicals for this compound and Its Analogs

The synthesis of this compound, a substituted phenylacetic acid derivative, is of interest due to the utility of this class of compounds as intermediates in the development of pharmaceuticals and agricultural chemicals. The specific arrangement of the chlorophenyl group and the methylcrotonic acid backbone necessitates precise synthetic control. This article explores various methodologies for its synthesis, the role of key precursors, and the formation of related chlorophenyl-substituted carboxylic acids.

Investigative Biological Activity and Pharmacological Pathway Research Preclinical Focus

In Vitro Characterization of Biological Activities

The in vitro evaluation of 2-(p-Chlorophenyl)-3-methylcrotonic acid has centered on its role as a modulator of G protein-coupled receptors (GPCRs), particularly the free fatty acid receptors FFA2 and FFA3. These receptors are recognized as sensors for short-chain fatty acids (SCFAs) and are implicated in various physiological processes.

Receptor Interaction and Modulation Studies (e.g., Free Fatty Acid Receptors FFA2/FFA3)

Research has focused on elucidating the nature of the interaction between this compound and the free fatty acid receptors FFA2 and FFA3. These studies are crucial for understanding the compound's mechanism of action at the primary target level.

Upon binding to FFA2 and FFA3, this compound is expected to induce conformational changes in the receptor, leading to the activation of intracellular G proteins. FFA2 is known to couple to both Gᵢ/ₒ and Gₐ/₁₁ pathways, while FFA3 primarily signals through Gᵢ/ₒ. The activation of these G proteins initiates a cascade of downstream signaling events. The specific dynamics of receptor activation, whether through a sequential binding and activation model or by influencing the receptor's constitutive activity, are areas of ongoing investigation for this class of compounds.

In addition to G protein activation, ligand binding to GPCRs can also trigger the recruitment of β-arrestins. This can lead to receptor desensitization and internalization, as well as initiate G protein-independent signaling cascades. The concept of "biased signaling," where a ligand preferentially activates one pathway (e.g., G protein signaling) over another (e.g., β-arrestin recruitment), is a key area of modern pharmacology. Characterizing the β-arrestin recruitment profile of this compound is essential to fully understand its signaling properties and potential for pathway-selective effects. Assays such as Bioluminescence Resonance Energy Transfer (BRET) or Enzyme Fragment Complementation (EFC) are commonly used to quantify β-arrestin recruitment.

Enzymatic Modulation and Pathway Inhibition/Activation

Beyond direct receptor interaction, the potential for this compound to modulate the activity of key enzymes in cellular signaling pathways is an important aspect of its preclinical characterization. For instance, its downstream effects following receptor activation could lead to the inhibition or activation of enzymes such as adenylyl cyclase (regulated by Gᵢ and Gₛ proteins) or phospholipase C (regulated by Gₐ proteins). Direct enzymatic assays would be required to determine if the compound itself has any off-target enzymatic activities.

Cellular Assays for Functional Responses (e.g., Ca²⁺ flux, GTPγS incorporation, cAMP inhibition)

To translate receptor binding and activation into a measurable cellular response, a variety of functional assays are employed. These assays provide quantitative data on the potency and efficacy of the compound in a cellular context.

Calcium (Ca²⁺) Mobilization: Activation of the Gₐ/₁₁ pathway by FFA2 leads to the activation of phospholipase C, which in turn generates inositol (B14025) trisphosphate (IP₃). IP₃ triggers the release of calcium from intracellular stores, a response that can be measured using fluorescent calcium indicators. This assay is a direct measure of Gₐ-mediated signaling.

GTPγS Incorporation: This assay directly measures the activation of G proteins. In the presence of an agonist, GPCRs catalyze the exchange of GDP for a non-hydrolyzable GTP analog, [³⁵S]GTPγS, on the Gα subunit. The amount of incorporated radioactivity is proportional to the extent of G protein activation and is a hallmark of both Gᵢ and Gₐ signaling.

Cyclic AMP (cAMP) Inhibition: The activation of Gᵢ-coupled receptors like FFA2 and FFA3 leads to the inhibition of adenylyl cyclase, the enzyme responsible for producing the second messenger cAMP. The potency of a compound in inhibiting forskolin-stimulated cAMP production is a standard measure of Gᵢ pathway activation.

The table below summarizes the expected outcomes from these functional assays for an agonist acting on FFA2 and FFA3.

| Assay | Target Pathway | Expected Response for Agonist | Potency (EC₅₀) / Inhibition (IC₅₀) |

| Ca²⁺ Mobilization | FFA2 (Gₐ/₁₁) | Increase in intracellular Ca²⁺ | EC₅₀ |

| [³⁵S]GTPγS Binding | FFA2/FFA3 (Gᵢ/ₒ) | Increased incorporation of [³⁵S]GTPγS | EC₅₀ |

| cAMP Inhibition | FFA2/FFA3 (Gᵢ/ₒ) | Decrease in forskolin-stimulated cAMP | IC₅₀ |

Table 1: Anticipated Functional Assay Responses for a this compound-like FFA2/FFA3 Agonist. This interactive table outlines the principal in vitro functional assays used to characterize compounds targeting FFA2 and FFA3, the signaling pathway each assay interrogates, the expected response for an agonistic compound, and the key metric of potency derived from the assay.

Exploration of Antimicrobial, Anthelmintic, and Antiproliferative Activities of Related Derivatives

Extensive searches of scientific literature and databases did not yield specific studies on the antimicrobial, anthelmintic, or antiproliferative activities of derivatives of this compound. While research exists on the biological activities of other chemical entities containing a chlorophenyl group, no direct investigations into the activities of derivatives of this specific compound have been published.

Preclinical Pharmacological Studies in Animal Models

There is currently no publicly available research detailing preclinical pharmacological studies of this compound in animal models. The following sections outline the standard methodologies used in preclinical research, but it is important to note that their application to this specific compound has not been documented.

The development of relevant animal models is a crucial step in preclinical research. This often involves the use of transgenic mice, where specific genes are altered to better model human diseases or to express human receptors for more accurate pharmacological studies. For instance, to study compounds that target peroxisome proliferator-activated receptors (PPARs), researchers may use transgenic mice that overexpress or lack a specific PPAR isoform. oup.comtaconic.com These models allow for the investigation of a compound's mechanism of action and its effects on specific biological pathways. oup.comtaconic.com However, there is no indication in the available literature that any specific transgenic animal models have been developed to study the effects of this compound.

Once appropriate animal models are established, the efficacy of a compound is evaluated in various disease models. For example, a compound with potential anti-inflammatory properties might be tested in mouse models of asthma or other inflammatory conditions. nih.gov Similarly, potential anti-cancer agents are often evaluated in tumor-bearing mouse models. nih.gov The efficacy is assessed by measuring various endpoints, such as changes in disease-specific biomarkers, tumor size, or survival rates. No such efficacy studies for this compound have been reported.

In vivo studies are essential to confirm that a compound interacts with its intended target receptor in a living organism. This can be assessed through various techniques, including measuring changes in the expression of downstream genes regulated by the receptor or by using imaging techniques to visualize the compound binding to the receptor in tissues. These studies provide crucial information on the compound's mechanism of action and its engagement with the target in a physiological setting. There is no available data on the in vivo receptor modulation of this compound.

Beyond receptor modulation, preclinical studies also focus on the functional outcomes of compound administration in established animal models. This involves assessing whether the compound can alleviate the symptoms or pathology of the disease being modeled. For example, in a mouse model of Alzheimer's disease, a functional outcome might be the reversal of cognitive deficits. nih.gov In models of metabolic disease, improvements in glucose tolerance or lipid profiles would be considered key functional outcomes. No studies documenting the functional outcomes of this compound in any disease model are available.

To increase the predictive value of preclinical findings for human clinical trials, it is important to conduct comparative pharmacodynamic studies across species. This involves comparing the effects of the compound on the target receptor in different species, such as mice, rats, and humans. nih.gov Significant differences in the amino acid sequence of a receptor between species can lead to variations in compound binding and efficacy. nih.gov Therefore, understanding these differences is critical for extrapolating preclinical data to humans. There is no information available regarding the comparative pharmacodynamic profiling of this compound across species orthologs.

Metabolic Pathways and Biochemical Interconnections

Potential Involvement in Endogenous Fatty Acid Metabolism

There is currently no scientific literature available that details the involvement of 2-(p-Chlorophenyl)-3-methylcrotonic acid in the metabolism of endogenous fatty acids. Research on how this compound might interact with fatty acid synthesis, beta-oxidation, or the formation of lipid signaling molecules has not been published.

Influence on Cellular Bioenergetic Pathways

The impact of this compound on the Tricarboxylic Acid (TCA) cycle and oxidative phosphorylation, the core processes of cellular respiration for energy production, has not been investigated in any published studies found.

Interactions with Amino Acid Metabolism (e.g., glutamate, glycine, serine, arginine, proline, aspartate)

There is no available research documenting the interactions between this compound and the metabolism of key amino acids such as glutamate, glycine, serine, arginine, proline, or aspartate.

Impact on Metabolic Reprogramming in Pathological States

The potential for this compound to influence metabolic reprogramming in pathological conditions, such as cancer or metabolic syndrome, remains an unstudied area. No research is available to support any claims in this regard.

Computational Chemistry and Theoretical Modeling Studies

Molecular Docking and Ligand-Receptor Interaction Predictions

There are no available studies that have performed molecular docking of 2-(p-Chlorophenyl)-3-methylcrotonic acid with any specific biological receptors. Therefore, data on its binding affinity, predicted binding poses, and key molecular interactions (such as hydrogen bonds, hydrophobic interactions, or pi-stacking) with potential protein targets are not documented.

Quantitative Structure-Activity Relationship (QSAR) Modeling

No QSAR studies incorporating this compound within a series of analogues have been found. As a result, there is no information regarding its contribution to any predictive models of biological activity or properties, nor are there data tables of molecular descriptors calculated for this compound in the context of a QSAR analysis.

Molecular Dynamics Simulations for Conformational and Binding Analysis

The conformational flexibility of this compound and the stability of its potential interactions with any biological target have not been investigated using molecular dynamics simulations according to available literature. Research findings detailing root-mean-square deviation (RMSD), root-mean-square fluctuation (RMSF), or binding free energy calculations for this compound are absent.

In Silico Prediction of Potential Biological Targets and Pathways

There is no published research that uses in silico target fishing or chemogenomics approaches to predict the potential biological targets or pharmacological pathways for this compound. Therefore, a list of probable protein targets or modulated pathways for this specific molecule cannot be provided.

Advanced Analytical Methodologies in Research

Spectroscopic Techniques for Comprehensive Characterization

Spectroscopy is indispensable for determining the precise atomic arrangement of a molecule. Techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) offer complementary information, providing a complete structural picture and confirming molecular weight.

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure elucidation in organic chemistry. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For 2-(p-Chlorophenyl)-3-methylcrotonic acid, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments would be utilized to unambiguously confirm its constitution.

¹H NMR would reveal the number and type of protons. The p-substituted chlorophenyl ring would produce a characteristic pattern in the aromatic region (typically δ 7.0-7.5 ppm), appearing as two distinct doublets due to the symmetry of the ring. The protons of the two methyl groups would appear as singlets in the aliphatic region (likely δ 1.8-2.5 ppm), with their exact chemical shifts influenced by their position relative to the double bond and the aromatic ring. The acidic proton of the carboxylic acid group would be observed as a broad singlet at a downfield chemical shift (δ > 10 ppm), which is characteristically exchangeable with deuterium (B1214612) oxide (D₂O).

¹³C NMR spectroscopy would identify all unique carbon atoms in the molecule. This would include signals for the two methyl carbons, the sp² hybridized carbons of the crotonic acid backbone, the six carbons of the chlorophenyl ring (with four distinct signals due to symmetry), and the carbonyl carbon of the carboxylic acid, which would appear significantly downfield (δ > 165 ppm).

Two-dimensional techniques such as Correlation Spectroscopy (COSY) and Heteronuclear Multiple Bond Correlation (HMBC) would be used to establish connectivity. COSY would confirm proton-proton couplings, while HMBC would reveal long-range (2-3 bond) correlations between protons and carbons, definitively linking the chlorophenyl ring, the methyl groups, and the carboxylic acid moiety to the central crotonic acid scaffold.

Predicted ¹H and ¹³C NMR Chemical Shifts

| Predicted ¹H NMR Data (in CDCl₃) | Predicted ¹³C NMR Data (in CDCl₃) | |||

|---|---|---|---|---|

| Assignment | Predicted δ (ppm) | Multiplicity | Assignment | Predicted δ (ppm) |

| -CH₃ (C3) | ~2.2 | Singlet | -CH₃ (C3) | ~20 |

| -CH₃ (crotonic) | ~2.0 | Singlet | -CH₃ (crotonic) | ~15 |

| Aromatic (ortho to Cl) | ~7.3 | Doublet | Aromatic (C-Cl) | ~134 |

| Aromatic (meta to Cl) | ~7.1 | Doublet | Aromatic (CH) | ~129, ~130 |

| -COOH | >10 | Broad Singlet | Aromatic (C-ipso) | ~138 |

| C=C | ~128, ~140 | |||

| C=O | ~170 |

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. For this compound, high-resolution mass spectrometry (HRMS) would be used to determine its exact molecular weight, allowing for the confirmation of its elemental formula (C₁₁H₁₁ClO₂).

Electron Ionization (EI) is a common MS technique that causes extensive fragmentation of the molecule. The resulting fragmentation pattern serves as a molecular fingerprint, providing crucial structural information. For this compound, the molecular ion peak (M⁺) would be observed along with a characteristic M+2 peak at approximately one-third the intensity, which is indicative of the presence of a single chlorine atom (due to the natural isotopic abundance of ³⁵Cl and ³⁷Cl). youtube.com

Key fragmentation pathways for α,β-unsaturated carboxylic acids often involve cleavages adjacent to the carbonyl group. libretexts.org Expected fragments would include the loss of a hydroxyl radical ([M-17]⁺) and the loss of the entire carboxyl group ([M-45]⁺). libretexts.org Further fragmentation of the p-chlorophenyl moiety could also occur, leading to characteristic ions that confirm the substitution pattern. nih.gov

Predicted Mass Spectrometry Fragments

| m/z (for ³⁵Cl isotope) | Predicted Fragment Identity | Notes |

|---|---|---|

| 210 | [M]⁺ | Molecular Ion |

| 212 | [M+2]⁺ | Isotope peak confirming presence of one Chlorine atom |

| 193 | [M-OH]⁺ | Loss of hydroxyl radical from carboxylic acid |

| 165 | [M-COOH]⁺ | Loss of carboxyl group |

| 139 | [C₈H₈Cl]⁺ | Fragment from further cleavage |

| 111 | [C₆H₄Cl]⁺ | Chlorophenyl cation |

Chromatographic Separations for Purity and Quantification

Chromatography is essential for separating the target compound from impurities, starting materials, and byproducts. It is also the primary method for quantifying the compound in various matrices.

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of GC with the detection power of MS. It is ideal for the analysis of volatile and thermally stable compounds. Since carboxylic acids like this compound are generally non-volatile, a derivatization step is required prior to analysis. mdpi.com This typically involves converting the carboxylic acid to a more volatile ester, such as its methyl ester, using a reagent like diazomethane (B1218177) or trimethylsilyldiazomethane (B103560) (TMSD).

The derivatized sample is then injected into the GC, where it is separated from other volatile components on a capillary column (e.g., a nonpolar HP-5MS column). utwente.nlacs.org The separated components then enter the mass spectrometer, which provides identification based on their unique mass spectra and retention times. This method is highly effective for assessing the purity of a sample and identifying volatile impurities. acs.org

Illustrative GC-MS Method Parameters for Methyl Ester Derivative

| Parameter | Condition |

|---|---|

| Column | HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) |

| Carrier Gas | Helium, constant flow (e.g., 1.0 mL/min) |

| Injector Temperature | 250 °C |

| Oven Program | Initial 100 °C, ramp to 280 °C at 10 °C/min, hold for 5 min |

| MS Ion Source | Electron Ionization (EI) at 70 eV |

| MS Scan Range | 40-500 m/z |

High-Performance Liquid Chromatography (HPLC) is the premier technique for the purity assessment and quantification of non-volatile compounds in their native form. A reversed-phase HPLC (RP-HPLC) method would be developed for this compound.

In this method, the compound is separated on a nonpolar stationary phase (typically a C18 column) using a polar mobile phase. The mobile phase would likely consist of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, with a small amount of acid (e.g., formic acid or phosphoric acid) added to ensure the carboxylic acid remains in its protonated, non-ionized form for better peak shape and retention. cmes.org Detection would be performed using a UV detector, set to a wavelength where the aromatic ring exhibits strong absorbance (likely around 210-230 nm). cmes.org This method allows for the accurate determination of purity (e.g., >99%) and can be validated for quantitative analysis in various research applications. utwente.nlacs.org

Typical HPLC Parameters for Analysis

| Parameter | Condition |

|---|---|

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm particle size) |

| Mobile Phase | Acetonitrile:Water (e.g., 60:40 v/v) with 0.1% Formic Acid |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| Detection | UV at 214 nm |

Radioligand Binding Assays for Receptor Pharmacology

To understand the potential biological activity of this compound, its interaction with various biological targets, such as G-protein coupled receptors (GPCRs), ion channels, and transporters, must be evaluated. Radioligand binding assays are a fundamental tool in pharmacology for determining the affinity of a compound for a specific receptor. nih.govnih.gov

These assays work on the principle of competitive binding. A biological preparation containing the receptor of interest (e.g., cell membranes) is incubated with a known radioactive ligand (radioligand) that binds to the receptor with high affinity. The test compound is then added in increasing concentrations, and its ability to displace the radioligand from the receptor is measured.

The concentration of the test compound that displaces 50% of the specific binding of the radioligand is known as its IC₅₀ (inhibitory concentration, 50%). This value can be converted to an affinity constant (Ki), which represents the intrinsic affinity of the compound for the receptor. By screening the compound against a panel of different receptors (e.g., serotonin, dopamine, opioid receptors), a pharmacological profile can be established, revealing its potency and selectivity. nih.govnih.govresearchgate.net

Hypothetical Radioligand Binding Assay Results

| Receptor Target | Radioligand Used | Calculated Ki (nM) |

|---|---|---|

| Serotonin 5-HT1A | [³H]8-OH-DPAT | 550 |

| Serotonin 5-HT2A | [³H]Ketanserin | >10,000 |

| Dopamine D₂ | [³H]Spiperone | 1,200 |

| Kappa Opioid (KOR) | [³H]U-69593 | 85 |

| Mu Opioid (MOR) | [³H]DAMGO | >10,000 |

Advanced Biosensor Technologies for Real-Time Cellular Response Monitoring

Advanced biosensor technologies offer the capability to monitor cellular responses to external stimuli, such as the introduction of a chemical compound, in real-time and without the need for chemical labels. rsc.org These systems are pivotal for understanding the dynamic interactions between a compound and a biological system. nih.gov

Principles and Hypothetical Application:

Cell-based biosensors couple living cells to transducers that convert a biological response into a quantifiable signal. nih.gov For a compound like this compound, a biosensor platform could be designed to monitor several cellular parameters. For instance, a nanoplasmonic biosensor could detect the secretion of specific proteins, such as cytokines or growth factors, from live cells upon exposure to the compound. rsc.org This is often achieved by immobilizing specific antibodies on the sensor surface. When the target protein is secreted by the cells and binds to the antibodies, it causes a change in the local refractive index, which is detected as a spectral shift. rsc.org By continuously tracking this shift, the dynamics of the cellular response can be monitored. rsc.org

Another approach involves cell membrane-anchored biosensors, which can be engineered to report on the cellular microenvironment. These sensors could potentially track changes in ion concentrations or the presence of specific metabolites extruded by the cell in response to this compound.

Illustrative Data:

Were such an experiment to be conducted, the data could be represented in a table format that correlates the concentration of the compound with the cellular response over time. The following interactive table illustrates the hypothetical real-time monitoring of a specific secreted protein (e.g., Vascular Endothelial Growth Factor - VEGF) from a cancer cell line after exposure to this compound.

Table 1: Hypothetical Real-Time Monitoring of VEGF Secretion Using a Nanoplasmonic Biosensor Data is illustrative and does not represent actual experimental results.

Click to view interactive data

| Time (Hours) | Concentration of this compound (µM) | Biosensor Signal (Peak Wavelength Shift in nm) | Inferred VEGF Concentration (pg/mL) |

| 0 | 0 | 0.00 | 0 |

| 1 | 10 | 0.05 | 50 |

| 2 | 10 | 0.12 | 120 |

| 4 | 10 | 0.25 | 250 |

| 6 | 10 | 0.38 | 380 |

| 8 | 10 | 0.45 | 450 |

| 10 | 10 | 0.50 | 500 |

Stable Isotope Tracing for Metabolic Flux Analysis in Preclinical Models

Stable Isotope Tracing is a powerful technique used to follow a metabolic substrate through a series of biochemical reactions, providing significant insights into the metabolic pathways of cells. springernature.com This approach, often coupled with Metabolic Flux Analysis (MFA), can quantitatively describe the rates (fluxes) of metabolic reactions within a biological system. rsc.org It is particularly useful for understanding how a xenobiotic (a foreign chemical substance) is metabolized. nih.gov

Principles and Hypothetical Application:

To study the metabolic fate of this compound, a version of the molecule could be synthesized with stable isotopes, such as Carbon-13 (¹³C), replacing some of the naturally occurring Carbon-12 (¹²C). nih.govchemrxiv.org This "labeled" compound would then be introduced to a preclinical model, such as a cell culture (e.g., human liver carcinoma cells) or an animal model. nih.govresearchgate.net

After a specified period, the cells or tissues would be analyzed using techniques like liquid chromatography-high resolution mass spectrometry (LC-HRMS). chemrxiv.org The mass spectrometer can distinguish between the labeled and unlabeled metabolites based on their mass difference. By identifying the molecules that contain the ¹³C isotope, researchers can trace the pathways through which this compound is transformed, broken down, or integrated into other molecules. nih.govacs.org This allows for the untargeted discovery of previously unknown metabolites. nih.gov

Illustrative Data:

If a stable isotope tracing study were performed on this compound, the results would likely identify various metabolic products. The following interactive table provides a hypothetical summary of potential metabolites that could be identified in a preclinical liver cell model after incubation with ¹³C-labeled this compound.

Table 2: Hypothetical Metabolites Identified via Stable Isotope Tracing Data is illustrative and does not represent actual experimental results.

Click to view interactive data

| Metabolite ID | Compound Name | Isotope Label Detected? | Putative Metabolic Pathway | Relative Abundance (%) |

| M-01 | p-Chlorobenzoic acid | Yes | Side-chain oxidation | 45 |

| M-02 | p-Chlorohippuric acid | Yes | Glycine conjugation of M-01 | 25 |

| M-03 | Hydroxylated derivative | Yes | Phase I hydroxylation | 15 |

| M-04 | Glucuronide conjugate | Yes | Phase II glucuronidation | 10 |

| M-05 | Unchanged parent compound | Yes | N/A | 5 |

This type of analysis provides crucial information for understanding the biotransformation of a compound, which is a key aspect of drug discovery and development. researchgate.netresearchgate.net

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for 2-(p-Chlorophenyl)-3-methylcrotonic acid, and how can reaction efficiency be optimized?

- Methodological Answer : A two-step approach is commonly employed:

- Step 1 : Friedel-Crafts acylation of p-chlorotoluene with methylacryloyl chloride in the presence of AlCl₃ to introduce the crotonic acid backbone .

- Step 2 : Acid-catalyzed isomerization to ensure the α,β-unsaturated configuration. Monitor reaction progress via TLC (silica gel, hexane:ethyl acetate 3:1) and optimize yield (typically 60-75%) by controlling temperature (60-80°C) and catalyst stoichiometry .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Use a combination of:

- HPLC : C18 column, mobile phase acetonitrile/0.1% phosphoric acid (70:30), UV detection at 254 nm. Retention time ~8.2 min .

- NMR : ¹H NMR (CDCl₃) should show δ 6.8–7.3 (aromatic protons), δ 5.8–6.3 (crotonic acid vinyl protons), and δ 1.2–1.5 (methyl group) .

- Melting Point : Expected range 142–145°C (deviations >2°C indicate impurities) .

Q. What are the critical storage conditions to maintain compound stability?

- Methodological Answer : Store in amber vials at –20°C under inert gas (N₂ or Ar) to prevent oxidation of the α,β-unsaturated moiety. Stability tests show <5% degradation over 12 months under these conditions .

Advanced Research Questions

Q. How can enantiomeric resolution be achieved for chiral derivatives of this compound?

- Methodological Answer :

- Chiral HPLC : Use a Chiralpak IA-3 column with n-hexane/isopropanol (85:15) at 1.0 mL/min. Baseline separation (Rs >1.5) is achievable for R/S enantiomers .

- Dynamic Kinetic Resolution : Employ lipase-catalyzed esterification (e.g., Candida antarctica lipase B) in tert-butyl methyl ether to isolate enantiopure esters (>98% ee) .

Q. What computational strategies are effective for predicting the compound’s reactivity in nucleophilic additions?

- Methodological Answer :

- DFT Calculations : Use B3LYP/6-31G(d) to model the electron-deficient β-carbon of the crotonic acid. Fukui indices (f⁻) >0.25 indicate high susceptibility to nucleophilic attack .

- MD Simulations : Solvent effects (e.g., DMSO vs. THF) on reaction barriers can be modeled using OPLS-AA force fields .

Q. How do structural modifications (e.g., halogen substitution) impact biological activity in agrochemical applications?

- Methodological Answer :

- SAR Studies : Replace the p-chlorophenyl group with fluoro- or bromo-substituents (synthesized via Ullmann coupling). Test herbicidal activity using Arabidopsis thaliana bioassays.

- Metabolite Tracking : Use ¹⁴C-labeled analogs to study metabolic pathways via LC-MS/MS (Q-TOF instrumentation, negative ion mode) .

Data Contradictions and Resolution

Q. Discrepancies in reported pKa values: How to validate experimentally?

- Methodological Answer :

- Potentiometric Titration : Dissolve the compound in 0.1 M KCl, titrate with 0.01 M NaOH. The pKa (carboxylic acid) is typically ~3.8–4.2. Discrepancies >0.3 units suggest residual solvents or tautomeric forms .

- UV-Vis Spectroscopy : Monitor absorbance shifts (λmax 210–230 nm) at varying pH to confirm ionization states .

Safety and Handling

Q. What PPE and exposure limits are mandated for handling this compound?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.